molecular formula C8H7FO5S B1330535 o-Anisic acid, 5-(fluorosulfonyl)- CAS No. 2488-50-8

o-Anisic acid, 5-(fluorosulfonyl)-

Cat. No. B1330535
CAS RN: 2488-50-8
M. Wt: 234.2 g/mol
InChI Key: JKEBLZKYIOYFNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonyl fluorides, such as “o-Anisic acid, 5-(fluorosulfonyl)-”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of “o-Anisic acid, 5-(fluorosulfonyl)-” is derived from its parent compound, o-Anisic acid, which is an organic compound with the formula CH3OC6H4CO2H . The compound has been well studied with respect to intramolecular hydrogen bonding .

Scientific Research Applications

Synthesis and Biological Applications

  • Radical Fluorosulfonylation : A breakthrough in the synthesis of sulfonyl fluorides, including o-Anisic acid, 5-(fluorosulfonyl)-, has been achieved through radical fluorosulfonylation. This method provides access to alkenyl sulfonyl fluorides, which are otherwise challenging to synthesize. This advancement is significant in chemical biology and drug discovery (Nie et al., 2020).

  • Protein Engineering : A genetically encoded fluorosulfonyloxybenzoyl-l-lysine has been developed for expansive covalent bonding of proteins. This innovation is particularly useful for linking protein sites that are unreachable with shorter side chains, proving significant for biochemical research and biotherapeutic applications (Liu et al., 2021).

Electrochemical and Energy Applications

  • Rechargeable Battery Performance : Fluorosulfonyl derivatives, including o-Anisic acid, 5-(fluorosulfonyl)-, have shown importance in improving the performance of rechargeable lithium and lithium-ion batteries. These compounds have been instrumental in the development of various electrolytes, enhancing battery efficiency and durability (Zhang et al., 2015).

  • High-Performance Sodium Metal Batteries : Utilizing ultraconcentrated electrolytes containing sodium bis(fluorosulfonyl)imide, derived from compounds like o-Anisic acid, 5-(fluorosulfonyl)-, has led to the development of high-performance sodium metal batteries with exceptional efficiency and cycling stability. This signifies a leap in battery technology, especially for high-voltage applications (Lee et al., 2017).

Future Directions

The future directions for “o-Anisic acid, 5-(fluorosulfonyl)-” could involve further exploration of its synthesis methods, particularly the use of fluorosulfonyl radicals . This could lead to more efficient production of sulfonyl fluorides and potential applications in organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

5-fluorosulfonyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEBLZKYIOYFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308850
Record name o-Anisic acid, 5-(fluorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Anisic acid, 5-(fluorosulfonyl)-

CAS RN

2488-50-8
Record name o-Anisic acid, 5-(fluorosulfonyl)-
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Record name o-Anisic acid, 5-(fluorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(fluorosulfonyl)-2-methoxybenzoic acid
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